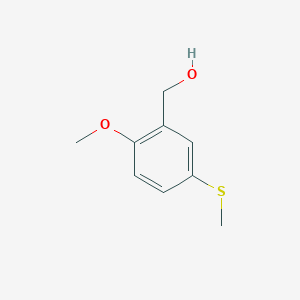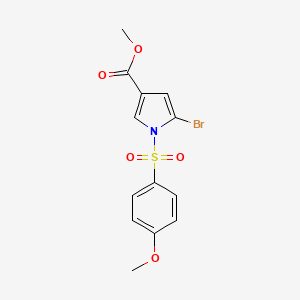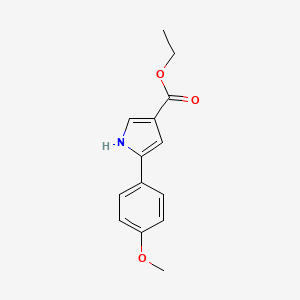
(2-Methoxy-5-(methylthio)phenyl)methanol
Übersicht
Beschreibung
“(2-Methoxy-5-(methylthio)phenyl)methanol” is a chemical compound with the molecular formula C9H12O2S . It is also known as Benzenemethanol, 2-methoxy-5-(methylthio)- .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 184.26 . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current data .Wissenschaftliche Forschungsanwendungen
(2-Methoxy-5-(methylthio)phenyl)methanol has a wide range of applications in the field of synthetic organic chemistry. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and flavors. Furthermore, it is used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polycarbonates.
Wirkmechanismus
The exact mechanism of action of (2-Methoxy-5-(methylthio)phenyl)methanol is not yet fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic centers of other molecules and forming new bonds. It is also believed that the compound can act as a Lewis acid, forming a complex with other molecules and facilitating the formation of new bonds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Furthermore, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methoxy-5-(methylthio)phenyl)methanol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Furthermore, it is a relatively stable compound, and it is relatively non-toxic. However, there are several limitations to its use in laboratory experiments. It is a relatively reactive compound, and it can react with other compounds in the laboratory. Furthermore, it can form complexes with other molecules, which can interfere with the desired reaction.
Zukünftige Richtungen
There are several potential future directions for the research and development of (2-Methoxy-5-(methylthio)phenyl)methanol. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted on the biochemical and physiological effects of the compound. Furthermore, further research could be conducted on the potential therapeutic applications of the compound, such as its use as an inhibitor of cytochrome P450, acetylcholinesterase, and monoamine oxidase. Finally, further research could be conducted on the potential uses of this compound in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and natural products.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methoxy-5-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-9-4-3-8(12-2)5-7(9)6-10/h3-5,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQKBQBPXDLYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)






![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)

